molecular formula C7H8N2O2S B1526146 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1354958-03-4

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1526146
CAS No.: 1354958-03-4
M. Wt: 184.22 g/mol
InChI Key: XBDIVKWPKGCLKB-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. The thiazole ring structure is integral to many biologically active compounds, interacting with various biological targets through specific bonding interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

The biological activity of this compound may involve interaction with specific enzymes or receptors. The thiazole ring can facilitate enzyme inhibition or receptor modulation, leading to significant changes in cellular processes.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
  • Receptors : It could also interact with various receptors, influencing signaling pathways critical for disease progression.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Factors such as chemical structure and route of administration can significantly impact these processes.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro. For instance, it was evaluated using the DPPH radical scavenging assay, showing significant free radical scavenging ability compared to established antioxidants like ascorbic acid .
  • Xanthine Oxidase Inhibition : Similar thiazole derivatives have been studied for their xanthine oxidase inhibitory activity. For example, derivatives showed moderate inhibition with IC50 values ranging from 3.6 μM to 9.9 μM . This suggests that this compound could possess similar properties.
  • Antitumor Activity : Research on related compounds indicates potential antiproliferative effects against cancer cell lines. A derivative exhibited high potency against K563 leukemia cells with an IC50 comparable to dasatinib . This suggests that modifications on the thiazole structure can enhance anticancer activity.

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAntioxidantTBD
Thiazole Derivative 5kXanthine Oxidase Inhibitor8.1
Thiazole Derivative 6dAntitumor~20.2

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated their potential as antibacterial agents. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity, making them valuable in combating resistant strains of bacteria .

Antimalarial Properties

The compound has been explored for its antimalarial activity against Plasmodium falciparum. A structure-activity relationship (SAR) analysis revealed that modifications in the cyclopropyl group significantly affect the efficacy of related compounds. For instance, compounds with a cyclopropyl carboxamide moiety showed promising activity against the asexual stage of the malaria parasite, with specific derivatives achieving low EC50 values (e.g., 40 nM) . This suggests that this compound could be a lead compound for further antimalarial drug development.

Adenosine Receptor Modulation

Recent studies have evaluated the binding affinity of thiazole derivatives at various adenosine receptors (ARs). The compound was tested for its ability to modulate cyclic AMP (cAMP) levels in CHO cells expressing human ARs. Results indicated that certain derivatives exhibited high affinity for hA1 and hA2A receptors, suggesting potential applications in treating conditions like asthma and cardiovascular diseases where adenosine signaling plays a critical role .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in the cyclopropyl group and other substituents can lead to significant changes in potency and selectivity towards specific biological targets. For example:

Compound ModificationBiological ActivityEC50 (nM)
Cyclopropyl group retainedHigh activity against P. falciparum40
Cyclobutyl substitutionModerate activity480
Methylation of cyclopropylLoss of activity>10000

This table illustrates how subtle changes can dramatically influence the effectiveness of related compounds.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of thiazole derivatives, including this compound. The results showed that these compounds inhibited the growth of various bacterial strains, including resistant types, highlighting their potential as new antibiotics .

Case Study 2: Antimalarial Screening

In another investigation focusing on antimalarial agents, researchers screened a library of compounds against P. falciparum. The cyclopropyl carboxamide derivatives were identified as leading candidates due to their low cytotoxicity and effective inhibition of parasite growth. This study emphasizes the importance of structural integrity in maintaining biological activity .

Properties

IUPAC Name

2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDIVKWPKGCLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.